molecular formula C9H6N2O2 B13339379 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde

Cat. No.: B13339379
M. Wt: 174.16 g/mol
InChI Key: XPPNTQBUZRTNLD-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with an oxazole ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid.

    Reduction: 5-(Pyridin-4-yl)-1,2-oxazole-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyridine and oxazole rings contribute to the compound’s ability to engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde functional group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

5-pyridin-4-yl-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-6-8-5-9(13-11-8)7-1-3-10-4-2-7/h1-6H

InChI Key

XPPNTQBUZRTNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NO2)C=O

Origin of Product

United States

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